![molecular formula C19H13N3O3S2 B2495152 N-[4-(2,3-二氢-1,4-苯并二氧杂环己烷-6-基)-1,3-噻唑-2-基]-1,3-苯并噻唑-6-羧酰胺 CAS No. 849116-90-1](/img/structure/B2495152.png)
N-[4-(2,3-二氢-1,4-苯并二氧杂环己烷-6-基)-1,3-噻唑-2-基]-1,3-苯并噻唑-6-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide” is a compound that has been synthesized in the field of pharmaceutical chemistry . The molecular formula of this compound is C24H24N2O5S .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of this compound can be determined by various spectroscopic techniques including IR, 1H NMR, and EI-MS . The IR spectrum shows peaks corresponding to N-H stretching, C-H stretching of the aromatic ring, -CH2 stretching, C=O stretching, C=C stretching of the aromatic ring, and -SO2 stretching . The 1H-NMR spectrum provides information about the hydrogen atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The compound is synthesized through a series of reactions involving 1,4-benzodioxane-6-amine, 4-bromobenzenesulfonyl chloride, and various alkyl/aralkyl halides .Physical And Chemical Properties Analysis
The compound is an amorphous powder with a molecular weight of 452 gmol-1 . It has a melting point of 114-115 °C . The IR, 1H NMR, and EI-MS spectra provide further information about the physical and chemical properties of the compound .科学研究应用
- Researchers have synthesized N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides as potential therapeutic agents for Alzheimer’s disease . These compounds inhibit cholinesterase enzymes, which play a crucial role in the disease progression. By targeting these enzymes, they may help mitigate cognitive decline.
- The same compound demonstrated antibacterial activity against Bacillus subtilis, inhibiting bacterial biofilm growth by 60.04%. It also exhibited significant activity against Escherichia coli . Biofilm inhibition is essential for preventing chronic infections and improving treatment outcomes.
- Chiral 2,3-dihydro-1,4-benzodioxane motifs find extensive use in medicinal substances and bioactive natural compounds. Examples include prosympal, dibozane, piperoxan, and doxazosin . These compounds often exhibit potent biological activities due to their unique stereochemistry.
- Researchers synthesized N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides from the parent compound . These derivatives were characterized by spectroscopic techniques. Although they showed moderate to weak inhibition of cholinesterases and lipoxygenase enzymes, their chiral nature makes them interesting candidates for further study.
- Sulfonamides, including this compound, have a long history as antibacterial agents. Their bacteriostatic action makes them effective against various bacterial infections, including urinary tract infections . However, higher doses may cause side effects like nausea and abdominal irritation.
- Researchers continue to explore the structure-activity relationships of this compound and its derivatives. By modifying specific functional groups, they aim to enhance its therapeutic properties while minimizing adverse effects .
Alzheimer’s Disease Treatment
Bacterial Biofilm Inhibition
Chiral Motifs in Medicinal Compounds
Enzymatic Synthesis of Chiral Derivatives
Antibacterial Agents
Drug Development and Optimization
未来方向
The future directions for research on this compound could include further exploration of its potential therapeutic effects, particularly in relation to Alzheimer’s disease . Additionally, more detailed studies could be conducted to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical settings.
作用机制
Target of Action
Compounds with a benzodioxin structure, like “N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide”, often target enzymes or receptors in the body due to their ability to form stable interactions .
Mode of Action
The compound might interact with its target through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions. The benzodioxin and benzothiazole moieties in the compound could potentially interact with different parts of the target, leading to changes in the target’s activity .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its chemical structure, solubility, stability, and the presence of functional groups. For example, the benzodioxin moiety might influence the compound’s absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if it inhibits an enzyme, it could lead to decreased production of a specific metabolite, which could have various downstream effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its target .
属性
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S2/c23-18(12-1-3-13-17(8-12)27-10-20-13)22-19-21-14(9-26-19)11-2-4-15-16(7-11)25-6-5-24-15/h1-4,7-10H,5-6H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCRNBSXMCAQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。